- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)

5-Fluoro-2-formylbenzoic acid structure
اسم المنتج:5-Fluoro-2-formylbenzoic acid
كاس عدد:920481-01-2
وسط:C8H5FO3
ميغاواط:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038
5-Fluoro-2-formylbenzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Fluoro-2-formylbenzoic acid
- 5-fluoro-2-formyl-benzoic acid
- 2-FORMYL-5-FLUOROBENZOIC ACID
- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Benzoic acid, 5-fluoro-2-formyl-
- 5-Fluoro-2-formylbenzoic acid (ACI)
- 5-Fluoro-2-formylbenzoicacid
- 920481-01-2
- AKOS005209318
- SY047756
- EN300-320920
- CS-0045084
- DTXSID60669531
- BS-17841
- MFCD11053106
- SCHEMBL9983741
- DB-219501
- Z1198309556
-
- MDL: MFCD11053106
- نواة داخلي: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
- مفتاح Inchi: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- ابتسامات: O=CC1C(C(O)=O)=CC(F)=CC=1
حساب السمة
- نوعية دقيقة: 168.02200
- النظائر كتلة واحدة: 168.022
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 193
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 54.4
- إكسلوغ 3: 1
الخصائص التجريبية
- كثيف: 1.426
- نقطة الغليان: 327.6°C at 760 mmHg
- نقطة الوميض: 151.9°C
- انكسار: 1.592
- بسا: 54.37000
- لوغب: 1.33640
5-Fluoro-2-formylbenzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320920-2.5g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 2.5g |
$231.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-100mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 100mg |
¥132.00 | 2024-04-25 | |
eNovation Chemicals LLC | D755316-5g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 5g |
$490 | 2023-09-04 | |
TRC | F199090-1000mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 1g |
$ 580.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 250mg |
£46.00 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115724-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 98% | 1g |
¥670.00 | 2024-04-25 | |
TRC | F199090-500mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
TRC | F199090-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 250mg |
$ 220.00 | 2022-06-05 | ||
Apollo Scientific | PC501602-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 99% | 1g |
£114.00 | 2024-05-24 | |
Enamine | EN300-320920-10.0g |
5-fluoro-2-formylbenzoic acid |
920481-01-2 | 95.0% | 10.0g |
$819.0 | 2025-03-19 |
5-Fluoro-2-formylbenzoic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
المراجع
- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
المراجع
- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-LactamizationOrganic Letters, 2014, 16(24), 6366-6369,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
المراجع
- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reactionApplied Organometallic Chemistry, 2021, 35(7),,
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinaneOrganic Chemistry Frontiers, 2023, 10(19), 4871-4877,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
المراجع
- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agentsMedChemComm, 2016, 7(7), 1441-1448,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
1.2 -78 °C; overnight, rt
المراجع
- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated IsocoumarinsChemistry - A European Journal, 2021, 27(32), 8288-8294,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
المراجع
- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent AdductAngewandte Chemie, 2016, 55(17), 5282-5285,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
المراجع
- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascadeTetrahedron Letters, 2018, 59(16), 1564-1567,
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,
5-Fluoro-2-formylbenzoic acid Raw materials
- 5-Fluoro-2-(hydroxymethyl)benzoic acid
- 2-Bromo-5-fluorobenzoic acid
- Methyl 5-fluoro-2-formylbenzoate
- 6-fluoro-1,3-dihydro-2-benzofuran-1-one
5-Fluoro-2-formylbenzoic acid Preparation Products
5-Fluoro-2-formylbenzoic acid الوثائق ذات الصلة
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
3. Book reviews
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
5. Book reviews
920481-01-2 (5-Fluoro-2-formylbenzoic acid) منتجات ذات صلة
- 183237-86-7(4,5-Difluoro-2-methylbenzoic acid)
- 320-97-8(4-Fluorophthalic acid)
- 321-21-1(4-Fluoro-2-methylbenzoic acid)
- 455-38-9(3-Fluorobenzoic acid)
- 33184-16-6(5-Fluoro-2-methylbenzoic acid)
- 518070-19-4(3-Fluoro-5-methylbenzoic acid)
- 699-90-1(3-Fluoro-2-methylbenzoic acid)
- 18959-31-4(4,5-Difluorophthalic acid)
- 1289005-85-1(3-Fluoro-5-formylbenzoic Acid)
- 1583-66-0(H2fip)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid

نقاء:99%
كمية:5g
الأسعار ($):400.0